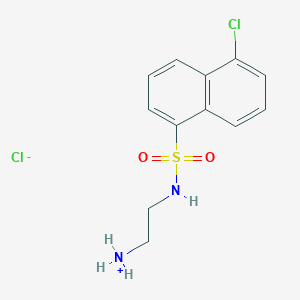
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one
Übersicht
Beschreibung
Diese Verbindung hat ein erhebliches Potenzial bei der Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie Arthritis gezeigt . Es ist bekannt für seine ausgezeichnete Selektivität, verbesserte Wasserlöslichkeit, hohe orale entzündungshemmende Wirksamkeit und Magensicherheit im Vergleich zu anderen COX-2-Inhibitoren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ABT-963 beinhaltet die Herstellung von vicinal disubstituierten Pyridazinonen. . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Pyridazinonkerns durch Cyclisierung geeigneter Vorläufer.
- Einführung der 3,4-Difluor-Phenylgruppe.
- Addition der 3-Hydroxy-3-methyl-Butoxygruppe.
- Anbindung der 4-Methansulfonyl-Phenylgruppe.
Industrielle Produktionsverfahren
Die industrielle Produktion von ABT-963 kann die Optimierung des Synthesewegs für die großtechnische Produktion beinhalten. Dies beinhaltet die Verwendung effizienter Katalysatoren, die Optimierung der Reaktionsbedingungen und die Sicherstellung einer hohen Ausbeute und Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ABT-963 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen können eingesetzt werden, um funktionelle Gruppen am Pyridazinon-Kern einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren zur Unterstützung von Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten von ABT-963 führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
ABT-963 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf biologische Pfade, die die COX-2-Hemmung beinhalten.
Wirkmechanismus
ABT-963 entfaltet seine Wirkung, indem es selektiv das COX-2-Enzym hemmt, das für die Biosynthese von Prostaglandinen verantwortlich ist, die an Entzündungen und Schmerzen beteiligt sind . Durch die Hemmung von COX-2 reduziert ABT-963 die Produktion von Prostaglandin E2, was zu einer Verringerung von Entzündungen und Schmerzen führt . Zu den beteiligten molekularen Zielen und Pfaden gehören das COX-2-Enzym und die nachgeschalteten Signalwege, die entzündliche Reaktionen vermitteln .
Wirkmechanismus
ABT-963 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the biosynthesis of prostaglandins involved in inflammation and pain . By inhibiting COX-2, ABT-963 reduces the production of prostaglandin E2, leading to decreased inflammation and pain . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
ABT-963 wird mit anderen COX-2-Inhibitoren wie Celecoxib und Rofecoxib verglichen . Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus haben, verfügt ABT-963 über mehrere einzigartige Eigenschaften:
Verbesserte Wasserlöslichkeit: ABT-963 hat eine bessere Wasserlöslichkeit als Celecoxib und Rofecoxib.
Höhere Selektivität: ABT-963 weist ein höheres Selektivitätsverhältnis für COX-2 gegenüber COX-1 auf, wodurch es effektiver bei der Reduzierung von Entzündungen mit weniger gastrointestinalen Nebenwirkungen ist.
Verbesserte Magensicherheit: Studien haben gezeigt, dass ABT-963 im Vergleich zu anderen COX-2-Inhibitoren weniger Magenschleimhautreizungen verursacht.
Liste ähnlicher Verbindungen
- Celecoxib
- Rofecoxib
- Valdecoxib
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O5S/c1-22(2,28)10-11-31-20-17(14-4-7-16(8-5-14)32(3,29)30)13-25-26(21(20)27)15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTLXAUHLBBEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431750 | |
| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266320-83-6 | |
| Record name | 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266320-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT-963 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266320836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-963 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04J65IS38J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)



![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
